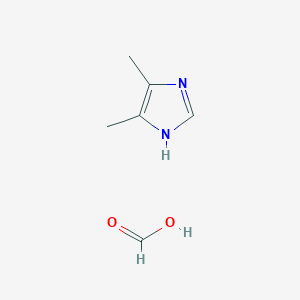

4,5-Dimethyl-1H-imidazole formate

Description

Overview of Imidazole-Based Compounds in Contemporary Chemical Research

Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically and chemically significant molecules. nih.govorganic-chemistry.org Its unique electronic properties, including aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to participate in a wide range of chemical reactions and interactions. bldpharm.comchemcd.com In medicinal chemistry, the imidazole ring is a privileged scaffold, found in numerous pharmaceuticals exhibiting a broad spectrum of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govorganic-chemistry.orgbldpharm.com The ability of the imidazole nucleus to engage in hydrogen bonding and coordinate with metal ions is crucial to its biological activity, as seen in the amino acid histidine and its role in enzyme catalysis. chemcd.comresearchgate.net Beyond pharmaceuticals, imidazole derivatives are integral to materials science, where they are used in the development of ionic liquids, polymers with high thermal stability, and materials for CO2 capture and heavy metal remediation. nih.gov

Historical Context of Imidazole Formates in Chemical Synthesis

The synthesis of the imidazole ring was first reported in 1858 by Heinrich Debus, who condensed glyoxal, formaldehyde (B43269), and ammonia (B1221849). chemcd.comresearchgate.net Since then, a multitude of synthetic routes to substituted imidazoles have been developed, reflecting their broad utility. organic-chemistry.orgamericanelements.com The formation of salts, such as formates, is a fundamental chemical principle used to modify the physical and chemical properties of a parent compound. Imidazole, being basic, readily reacts with acids to form salts. bldpharm.comresearchgate.net Formic acid, the simplest carboxylic acid, has been a staple in chemical synthesis for centuries. The combination of an imidazole derivative with formic acid to form an imidazole formate (B1220265) is a straightforward acid-base reaction. Historically, such salts have been explored for various purposes, including as catalysts, components of ionic liquids, and in the context of protic to aprotic solvent systems. The study of specific formate salts, like 4,5-Dimethyl-1H-imidazole formate, is a logical progression in understanding how the properties of the parent imidazole can be tuned for specific applications.

Rationale for Dedicated Research on this compound

The specific focus on this compound is driven by the unique combination of its constituent ions. The 4,5-dimethyl-1H-imidazole cation retains the core functionalities of the imidazole ring while the methyl groups can influence its steric and electronic properties, potentially enhancing its solubility in organic solvents or its interaction with other molecules. The formate anion is not merely a counter-ion; it can actively participate in chemical reactions. For instance, formic acid and its salts are well-known reducing agents and are key in processes like transfer hydrogenation and hydrogen storage. Research into imidazole-based systems for the dehydrogenation of formic acid for hydrogen production is an active area. mdpi.com Therefore, dedicated research on this compound is rationalized by the potential for this compound to exhibit synergistic properties, combining the catalytic or structural directing capabilities of the imidazole moiety with the reactive potential of the formate ion.

Scope and Objectives of the Research Outline

This article aims to provide a detailed and scientifically accurate overview of this compound. The primary objective is to collate and present available information strictly within the predefined outline, focusing solely on the chemical nature and potential research utility of the compound. The scope is limited to its academic significance, without delving into dosage, administration, or safety profiles. The content will be based on established chemical principles and available data, presenting a clear and concise picture of the current understanding of this specific chemical entity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H10N2O2 | chemcd.com |

| Molecular Weight | 142.16 g/mol | moldb.com |

| CAS Number | 86027-00-1 | chemcd.com |

Properties of the Parent Compound, 4,5-Dimethyl-1H-imidazole:

| Property | Value | Source |

| Molecular Formula | C5H8N2 | nih.gov |

| Molecular Weight | 96.13 g/mol | nih.gov |

| CAS Number | 2302-39-8 | nih.gov |

| Melting Point | 121-122 °C | |

| Boiling Point | 165-175 °C (at 11 Torr) | |

| pKa | 15.26 ± 0.10 (Predicted) |

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base reaction. It would typically involve the reaction of 4,5-dimethyl-1H-imidazole with formic acid in a suitable solvent, followed by isolation of the resulting salt.

Characterization of the synthesized compound would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of both the 4,5-dimethyl-1H-imidazolium cation and the formate anion. The chemical shifts of the protons and carbons would be indicative of the salt formation. researchgate.netpitt.edu

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=N stretching of the imidazole ring, as well as the carboxylate stretches of the formate anion.

Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the constituent ions, confirming their identity.

Crystal Structure Analysis: Single-crystal X-ray diffraction could be employed to determine the precise three-dimensional arrangement of the ions in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Research Applications

While specific, documented applications of this compound are not extensively reported, its potential can be extrapolated from the known uses of its components.

Catalysis: Imidazole derivatives are known to be effective catalysts and ligands in various organic transformations. mdpi.com The formate ion can act as a hydrogen source in transfer hydrogenation reactions. Therefore, this compound could potentially be investigated as a catalyst in reactions such as the reduction of ketones or imines.

Materials Science: Imidazole-based ionic liquids have garnered significant attention for their use as green solvents and electrolytes. The properties of this compound, such as its melting point and thermal stability, would determine its suitability as a protic ionic liquid.

Hydrogen Storage: Formic acid is considered a promising material for chemical hydrogen storage. Catalytic systems, often involving metal complexes with nitrogen-containing ligands like imidazoles, are used to release hydrogen from formic acid. mdpi.com this compound could be explored as a component in such systems, potentially acting as both a ligand precursor and a source of formic acid.

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazole;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.CH2O2/c1-4-5(2)7-3-6-4;2-1-3/h3H,1-2H3,(H,6,7);1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPFRBUPJBNHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry of 4,5 Dimethyl 1h Imidazole Formate

Established Synthetic Pathways to 4,5-Dimethyl-1H-imidazole Formate (B1220265)

The synthesis of 4,5-dimethyl-1H-imidazole formate is primarily a two-step process: the initial synthesis of 4,5-dimethyl-1H-imidazole, followed by its reaction with formic acid to yield the formate salt.

A common and established method for the synthesis of 4,5-disubstituted imidazoles is the Radziszewski reaction and its variations. For 4,5-dimethyl-1H-imidazole, this typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org Specifically, the reaction can be carried out using 2,3-butanedione (B143835) (diacetyl) as the 1,2-dicarbonyl precursor, formaldehyde (B43269) as the aldehyde, and ammonium acetate (B1210297) as the source of ammonia.

The subsequent formation of the formate salt is achieved by treating the isolated 4,5-dimethyl-1H-imidazole base with formic acid. This is a standard acid-base reaction where the nitrogen atom of the imidazole (B134444) ring acts as a base, accepting a proton from formic acid. auctoresonline.orgmisuratau.edu.ly The reaction is typically performed in a suitable solvent, from which the resulting salt can be precipitated and isolated.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4,5-dimethyl-1H-imidazole. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

For the synthesis of substituted imidazoles, various solvents and catalysts have been explored. For instance, in the synthesis of 2,4,5-trisubstituted imidazoles, a related process, the use of a deep eutectic solvent like urea/zinc(II) dichloride has been shown to be effective. rsc.org Microwave-assisted synthesis in the absence of a solvent has also been reported as an efficient method for preparing 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

The following table summarizes the optimization of reaction conditions for a model synthesis of a disubstituted imidazole, which can be extrapolated for the synthesis of 4,5-dimethyl-1H-imidazole.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | HBr (cat.) | 85 | 12 | 69 |

| 2 | Ethanol | HBr (cat.) | 85 | 12 | 65 |

| 3 | DMF | HBr (cat.) | 85 | 12 | 58 |

| 4 | DMSO | HBr (cat.) | 85 | 12 | 72 |

This table is a representative example based on similar imidazole syntheses and illustrates the effect of different solvents on the reaction yield. researchgate.net

For the formate salt formation, the reaction conditions are generally mild. The primary consideration is the stoichiometry of the acid and base to ensure complete conversion to the salt. The choice of solvent is important for the isolation of the product, with less polar solvents often being used to induce precipitation of the ionic salt.

Stereochemical Control in Synthesis

The target molecule, this compound, is achiral and therefore does not present challenges related to stereochemical control in its synthesis. However, in the synthesis of other substituted imidazoles where chirality is a factor, stereochemical control can be a significant consideration. For instance, in the synthesis of imidazoles derived from chiral amino acids, maintaining the optical purity of the starting material is essential. acs.org In the context of 4,5-dimethyl-1H-imidazole synthesis, the primary concern is regioselectivity, ensuring the correct placement of the methyl groups at the 4 and 5 positions of the imidazole ring. The use of a symmetric diketone like 2,3-butanedione as a precursor inherently avoids issues of regioselectivity.

Novel Synthetic Approaches to this compound and Its Analogs

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of imidazole derivatives. These approaches can be adapted for the synthesis of 4,5-dimethyl-1H-imidazole.

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. For imidazole synthesis, this includes the use of water as a solvent, microwave irradiation to reduce reaction times and energy consumption, and the use of reusable catalysts. nih.gov

For example, the use of nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ nanoparticles as a reusable catalyst in ultrasound-assisted synthesis of 2,4,5-trisubstituted imidazoles has been reported to give excellent yields. mdpi.com Another green approach involves the use of ZSM-11 zeolite as a reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov These methodologies offer potential for a more sustainable synthesis of 4,5-dimethyl-1H-imidazole.

| Green Chemistry Approach | Catalyst | Solvent | Conditions | Advantages |

| Ultrasound-assisted synthesis | Dendrimer-PWAⁿ | - | Ultrasound | High yields, reusable catalyst |

| Solvent-free synthesis | ZSM-11 zeolite | None | 110 °C | Reusable catalyst, no solvent waste |

| Aqueous synthesis | None | Water | 90 °C (Microwave) | Environmentally benign solvent |

This table showcases various green chemistry approaches applicable to imidazole synthesis. nih.govmdpi.comnih.gov

Flow Chemistry Applications

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net The continuous flow synthesis of 1H-4-substituted imidazoles has been successfully demonstrated, starting from α-bromoacetophenones and carboxylic acids. acs.orgacs.org This process utilizes a high-temperature stainless steel coil reactor to achieve rapid and efficient imidazole formation. acs.org A similar strategy could be developed for the synthesis of 4,5-dimethyl-1H-imidazole, potentially starting from 3-bromo-2-butanone. The subsequent salt formation with formic acid could also be integrated into a continuous flow process.

Precursor Chemistry and Derivatization Strategies for this compound

The primary precursors for the synthesis of 4,5-dimethyl-1H-imidazole are 2,3-butanedione, formaldehyde, and a source of ammonia such as ammonium acetate. organic-chemistry.org Variations of these precursors can be used to introduce different substituents onto the imidazole ring.

Once synthesized, the 4,5-dimethyl-1H-imidazole core can be subjected to various derivatization reactions. The imidazole ring is susceptible to electrophilic attack, typically at the unsubstituted nitrogen atom, preserving the aromaticity of the ring. youtube.com Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atom of the imidazole ring can be alkylated or arylated using various electrophiles. youtube.com

Acylation: Acylation can occur at the nitrogen atom, often with acyl chlorides. youtube.com

Halogenation: The imidazole ring can be halogenated, though multiple halogenations can occur. youtube.com

Metalation: The C-2 position is the most acidic and can be deprotonated with a strong base, allowing for subsequent reaction with electrophiles. youtube.com

Synthesis of Functionalized Imidazole Derivatives

The synthesis of functionalized imidazole derivatives is a mature yet continually evolving field of organic chemistry, with numerous strategies developed to access a wide range of substitution patterns on the imidazole core. These methods can be broadly categorized into those that construct the imidazole ring from acyclic precursors and those that modify a pre-existing imidazole ring.

One of the classical and most versatile methods for constructing the imidazole ring is the Debus synthesis , first reported in 1858. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 4,5-disubstituted imidazoles, such as the 4,5-dimethyl variant, a common approach involves the reaction of a 1,2-diketone with an aldehyde and a source of ammonia, often ammonium acetate. nih.gov For instance, the reaction of benzil (B1666583) with paraformaldehyde and ammonium acetate in acetic acid yields 4,5-diphenyl-1H-imidazole. acs.org A similar strategy can be envisioned for the synthesis of 4,5-dimethyl-1H-imidazole starting from 2,3-butanedione.

Modern synthetic approaches often employ multicomponent reactions (MCRs) which offer advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.net Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to promote the synthesis of highly substituted imidazoles. nih.gov For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Another significant strategy for accessing functionalized imidazoles involves the transformation of other heterocyclic systems. For instance, an efficient route to novel 2-substituted 1H-imidazole derivatives has been developed through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This method involves an intramolecular cyclization followed by ring opening and insertion of an in-situ formed carbene intermediate.

The direct functionalization of the imidazole ring is also a powerful tool. N-arylation of imidazole can be achieved using aryl iodides in the presence of a copper catalyst and a base. nih.gov Furthermore, lithiation of protected imidazole derivatives can be used to introduce substituents at specific positions.

The synthesis of the formate salt, This compound , would logically proceed through the reaction of 4,5-Dimethyl-1H-imidazole with formic acid. Imidazoles are basic heterocycles and readily react with acids to form the corresponding salts. This acid-base reaction would result in the protonation of one of the nitrogen atoms of the imidazole ring by formic acid, yielding the imidazolium (B1220033) formate salt.

Role of this compound as a Key Intermediate

While specific literature detailing the direct use of This compound as a key intermediate is not abundant, the reactivity of the 4,5-dimethyl-1H-imidazolium cation and the parent 4,5-dimethyl-1H-imidazole moiety allows for its role as a versatile precursor in the synthesis of more complex molecules. The formate salt can serve as a convenient and stable source of the 4,5-dimethyl-1H-imidazolium cation for various transformations.

The 4,5-dimethyl-1H-imidazole core is a crucial structural motif in the design of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis. The corresponding imidazolium salt, in this case, the formate salt, is a direct precursor to the NHC. Deprotonation of the C2-proton of the 4,5-dimethyl-1H-imidazolium cation by a strong base generates the highly reactive NHC, which can then be coordinated to a variety of metal centers.

Functionalized imidazoles derived from the 4,5-dimethyl-1H-imidazole scaffold have shown significant potential in medicinal chemistry. For example, derivatives of 4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their antibacterial activity. scirp.org The synthesis of these derivatives often involves the modification of the imidazole ring, for which 4,5-dimethyl-1H-imidazole or its salts can serve as the starting point.

Furthermore, the imidazole ring system can participate in various cycloaddition reactions and can be a precursor to other heterocyclic systems. The presence of the methyl groups at the 4 and 5 positions can influence the regioselectivity of these reactions.

Below is a table summarizing various synthetic routes to functionalized imidazoles, which could be adapted for the synthesis of derivatives from a 4,5-dimethyl-1H-imidazole precursor.

| Synthetic Method | Precursors | Key Features | Reference |

| Debus Synthesis | 1,2-Diketone, Aldehyde, Ammonia | Classical, versatile method for ring construction. | nih.gov |

| Multicomponent Reactions (MCRs) | Aldehydes, Amines, etc. | High efficiency and atom economy. | researchgate.net |

| From Triazoles | 5-Amino-1,2,3-triazoles | Access to 2-substituted imidazoles via ring transformation. | mdpi.com |

| N-Arylation | Imidazole, Aryl halide, Copper catalyst | Direct functionalization of the nitrogen atom. | nih.gov |

Spectroscopic and Advanced Structural Characterization of 4,5 Dimethyl 1h Imidazole Formate in Research Contexts

In-depth Spectroscopic Analysis for Mechanistic Elucidation

Spectroscopic techniques are paramount in unraveling the intricate details of molecular structure, bonding, and dynamics. For 4,5-Dimethyl-1H-imidazole formate (B1220265), a multi-faceted spectroscopic approach would be instrumental in providing a holistic understanding of its chemical nature.

Advanced NMR Spectroscopy (e.g., Solid-State NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 4,5-Dimethyl-1H-imidazole formate, both solution and solid-state NMR would offer valuable insights.

In solution, ¹H and ¹³C NMR spectra would confirm the presence of both the 4,5-dimethyl-1H-imidazolium cation and the formate anion. The expected chemical shifts can be predicted based on data from related compounds.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazolium (B1220033) C2-H | ~8.5 - 9.5 |

| Imidazolium N-H | ~12 - 14 |

| Methyl (CH₃) protons | ~2.2 - 2.5 |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazolium C2 | ~135 - 145 |

| Imidazolium C4/C5 | ~125 - 135 |

| Methyl (CH₃) carbons | ~10 - 15 |

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable in unambiguously assigning these resonances and establishing through-bond connectivities. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information on through-space interactions, shedding light on the conformation and intermolecular associations in solution.

Solid-state NMR (ssNMR) would be particularly insightful for characterizing the crystalline form of the salt. Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments on ¹³C and ¹⁵N nuclei would reveal details about the local environment and packing of the ions in the solid state. Furthermore, ssNMR can be used to distinguish between different polymorphic forms, as the distinct crystal lattices would result in different chemical shifts and relaxation times.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present and the nature of the chemical bonds.

For this compound, the FT-IR and Raman spectra would be dominated by the characteristic vibrations of the imidazolium ring and the formate anion.

Expected Vibrational Frequencies:

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (imidazolium) | 3100 - 3300 | FT-IR, Raman |

| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H stretch (methyl) | 2850 - 3000 | FT-IR, Raman |

| C-H stretch (formate) | 2700 - 2900 | FT-IR, Raman |

| C=O stretch (asymmetric, formate) | ~1600 | FT-IR, Raman |

| C=N and C=C ring stretch (imidazolium) | 1500 - 1650 | FT-IR, Raman |

| C=O stretch (symmetric, formate) | ~1350 | FT-IR, Raman |

The positions and shapes of these bands, particularly the N-H and C=O stretching frequencies, would be sensitive to the strength and nature of the hydrogen bonding interactions between the cation and anion. In the solid state, shifts in these vibrational frequencies could indicate the presence of different polymorphic forms with varying hydrogen bond networks. Raman spectroscopy would be particularly useful for studying the low-frequency lattice vibrations, which are directly related to the crystal packing.

Mass Spectrometry Techniques (e.g., High-Resolution MS, Tandem MS) for Fragment Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, electrospray ionization (ESI) would be a suitable technique to introduce the ions into the mass spectrometer.

High-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the 4,5-dimethyl-1H-imidazolium cation (C₅H₉N₂⁺), confirming its elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the cation. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns, such as the loss of a methyl group or cleavage of the imidazole (B134444) ring. This information is crucial for the structural elucidation of unknown related compounds.

Predicted Fragmentation of 4,5-Dimethyl-1H-imidazolium Cation:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 97.08 | 82.06 | CH₃ |

| 97.08 | 70.06 | HCN |

Crystallographic Studies and Solid-State Investigations

The arrangement of ions in the solid state dictates the macroscopic properties of the material. Crystallographic studies are therefore essential for a complete understanding of this compound.

Single-Crystal X-ray Diffraction of this compound and Its Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. An SCXRD study of this compound would reveal precise bond lengths, bond angles, and the nature of the intermolecular interactions, particularly the hydrogen bonding between the imidazolium cation and the formate anion. It is anticipated that a strong N-H···O hydrogen bond would be the primary interaction linking the cation and anion.

Furthermore, the study of co-crystals, where this compound is crystallized with other molecules, could lead to the formation of novel supramolecular architectures with tailored properties. SCXRD would be essential to characterize the hydrogen bonding and other non-covalent interactions that govern the formation of these co-crystals.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethyl 1h Imidazole Formate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule, including its electronic structure and potential for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For 4,5-Dimethyl-1H-imidazole formate (B1220265), DFT studies would involve separate analyses of the 4,5-dimethyl-1H-imidazolium cation and the formate anion, followed by an investigation of the ion pair.

4,5-Dimethyl-1H-imidazolium Cation: DFT calculations on substituted imidazolium (B1220033) cations reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. In imidazolium cations, the LUMO is typically located on the imidazolium ring, indicating its susceptibility to nucleophilic attack. researchgate.net The HOMO, in contrast, can be influenced by the substituents. For the 4,5-dimethyl-1H-imidazolium cation, the methyl groups would be expected to have a slight electron-donating effect, which could raise the energy of the HOMO compared to an unsubstituted imidazolium cation.

The charge distribution in the imidazolium ring is non-uniform. The C2-hydrogen (the hydrogen between the two nitrogen atoms) is the most acidic proton, and consequently, the C2 carbon carries a significant positive charge. The nitrogen atoms are also electron-deficient. This charge distribution is critical in determining the interactions with the formate anion.

Formate Anion: DFT studies of the formate anion (HCOO⁻) show that the negative charge is delocalized across the two oxygen atoms. frontiersin.orgnih.gov The HOMO of the formate anion is a π-type orbital involving the oxygen atoms, making them the primary sites for interaction with the cation. nih.gov

Ion Pair Interaction: In the 4,5-Dimethyl-1H-imidazole formate ion pair, the primary interaction is the electrostatic attraction between the positively charged imidazolium ring and the negatively charged formate anion. The formate anion is expected to preferentially orient itself towards the most positively charged regions of the cation, particularly the C2-hydrogen. This interaction involves the formation of a strong hydrogen bond between the C2-H of the cation and the oxygen atoms of the formate anion. The table below presents representative data from DFT calculations on a similar imidazolium-anion system.

| Parameter | Cation | Anion | Ion Pair | Reference |

|---|---|---|---|---|

| HOMO Energy (eV) | -7.5 | -3.5 | -4.2 | researchgate.net |

| LUMO Energy (eV) | -1.8 | +2.1 | -1.5 | researchgate.net |

| HOMO-LUMO Gap (eV) | 5.7 | 5.6 | 2.7 | researchgate.net |

| Partial Charge on C2 (e) | +0.35 | - | +0.33 | researchgate.net |

| Partial Charge on Oxygen (e) | - | -0.85 | -0.82 | frontiersin.org |

Note: The data in this table is representative of typical imidazolium-carboxylate systems and is intended for illustrative purposes, as specific data for this compound is not available.

While specific ab initio reaction pathway analyses for this compound are not documented, studies on related systems provide valuable insights. A key reaction pathway is the proton transfer between 4,5-dimethyl-1H-imidazole and formic acid, which leads to the formation of the salt.

Ab initio molecular dynamics studies on similar acid-base pairs, such as the formamidine-formic acid complex, show that proton transfer can be an extremely rapid process. nih.gov The transfer often proceeds through a zwitterionic intermediate which is a true local minimum on the potential energy surface. nih.gov In the case of 4,5-Dimethyl-1H-imidazole and formic acid, the reaction would proceed as follows:

4,5-dimethyl-1H-imidazole + HCOOH ⇌ [4,5-dimethyl-1H-imidazolium]⁺[HCOO]⁻

Computational studies on proton transport in imidazolium-based protic ionic liquids further reveal that the presence of a proton-donating and -accepting species (like imidazole (B134444) and imidazolium) can facilitate rapid proton transfer through a Grotthuss-type mechanism, forming "proton wires". aip.org This is particularly relevant for understanding the dynamic equilibrium and potential proton exchange in the presence of excess imidazole or formic acid.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are instrumental in understanding the dynamic behavior of molecules and their interactions in a condensed phase.

The behavior of this compound in a solvent will be dictated by the polarity of the solvent and its ability to form hydrogen bonds.

In polar protic solvents like water, the ionic components are likely to be well-solvated. Water molecules will form strong hydrogen bonds with both the cation and the anion. Specifically, water will interact with the acidic protons of the imidazolium ring and the oxygen atoms of the formate anion. MD simulations of imidazolium-based ionic liquids in water show that water molecules can form a bridging network between the cation and anion, effectively screening their direct interaction. nih.gov

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the solvent can effectively solvate the cation through dipole-dipole interactions. However, the solvation of the formate anion will be weaker compared to protic solvents. This can lead to a greater degree of ion pairing between the 4,5-dimethyl-1H-imidazolium cation and the formate anion.

In non-polar solvents, the salt is likely to have very low solubility. If dissolved, it would exist predominantly as tight ion pairs or larger aggregates.

The aggregation and self-assembly of imidazolium-based salts are highly dependent on the nature of the substituents on the imidazolium ring. Salts with long alkyl chains are known to act as surfactants and form micelles in aqueous solutions, a behavior referred to as surface-active ionic liquids (SAILs). frontiersin.orgnih.govrsc.org

Given that this compound has only small methyl groups, it is not expected to exhibit significant surfactant-like self-assembly into micelles in the same way as SAILs. However, at high concentrations, ion-ion correlations will be significant, leading to the formation of a dynamic, three-dimensional network of interacting cations and anions. MD simulations of simple imidazolium salts show a high degree of local ordering, with anions preferentially located around the imidazolium ring. nih.gov While not forming discrete micelles, these local aggregates will influence the macroscopic properties of the solution.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful tool for structural elucidation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for imidazolium-based ionic liquids has been successfully achieved using quantum chemical calculations, often at the Hartree-Fock (HF) or DFT level of theory. rsc.orgmdpi.comresearchgate.net The chemical shift of the C2-proton is particularly sensitive to the interaction with the anion. rsc.org A stronger hydrogen bond with the anion leads to a downfield shift of the C2-proton signal. Therefore, the ¹H NMR spectrum of this compound is expected to show a downfield shift for the C2-proton compared to the neutral 4,5-dimethyl-1H-imidazole. The chemical shifts of the methyl protons and carbons would also be influenced by the formation of the salt, albeit to a lesser extent.

The table below shows representative calculated ¹H NMR chemical shifts for an imidazolium cation in the presence of different anions, illustrating the effect of anion interaction.

| Proton | Calculated Shift (ppm) - Weakly Coordinating Anion | Calculated Shift (ppm) - Strongly Coordinating Anion | Reference |

|---|---|---|---|

| C2-H | 8.5 - 9.5 | 10.0 - 12.0 | rsc.orgmdpi.com |

| C4/5-H | 7.3 - 7.8 | 7.5 - 8.0 | rsc.orgmdpi.com |

| Methyl-H | 3.8 - 4.2 | 3.9 - 4.3 | rsc.orgmdpi.com |

Note: The data is illustrative for a generic 1,3-dialkylimidazolium cation and highlights the expected trend. Specific values for this compound would require dedicated calculations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be a superposition of the vibrational modes of the 4,5-dimethyl-1H-imidazolium cation and the formate anion, with shifts in band positions indicating their interaction. DFT calculations are effective in predicting these vibrational frequencies. aip.orgrsc.org

For the formate anion, the most prominent bands are the symmetric and asymmetric COO⁻ stretching vibrations. For the imidazolium cation, the C-H stretching and bending modes are of particular interest. The C2-H stretching frequency is known to be red-shifted (shifted to lower wavenumbers) upon strong hydrogen bonding with the anion. The out-of-plane bending modes of the imidazolium ring are also sensitive to the cationic environment. aip.org

Computational Design of Derivatives and Novel Compounds Utilizing the 4,5-Dimethyl-1H-imidazole Scaffold

The computational design of new molecules based on the 4,5-dimethyl-1H-imidazole scaffold is a strategic approach to developing compounds with specific functionalities. This process typically involves in silico modifications of the parent structure and subsequent prediction of their properties using a variety of computational techniques. The primary sites for modification on the 4,5-dimethyl-1H-imidazole ring are the nitrogen atom at the 1-position and the carbon atom at the 2-position, as well as the methyl groups at the 4- and 5-positions.

For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the imidazole ring can significantly alter the electronic distribution and, consequently, the chemical behavior of the molecule. The imidazole ring itself is an electron-rich aromatic system, which makes it a versatile platform for a wide range of chemical transformations and molecular interactions. nih.govnih.gov

Molecular docking and molecular dynamics simulations are further computational methods employed to predict the binding affinity and interaction patterns of the designed derivatives with specific biological targets, such as enzymes or receptors. researchgate.net This is particularly relevant in the context of drug discovery, where the aim is to design molecules that can effectively modulate the activity of a target protein. nih.govnih.gov The 4,5-dimethyl-1H-imidazole scaffold can be incorporated into larger molecules designed to fit into the active site of a specific protein, with the imidazole moiety often playing a crucial role in forming key interactions, such as hydrogen bonds or pi-stacking interactions.

The design process can be exemplified by the hypothetical in silico design of a series of 4,5-dimethyl-1H-imidazole derivatives with varying substituents at the N1-position. By computationally modeling these derivatives, it is possible to generate data that can guide the selection of candidates for synthesis and further experimental evaluation.

Table 1: Theoretical Electronic Properties of Hypothetical N1-Substituted 4,5-Dimethyl-1H-imidazole Derivatives

| Derivative | N1-Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1 | -H | -5.98 | -0.15 | 5.83 | 3.67 |

| 2 | -CH3 | -5.82 | -0.08 | 5.74 | 3.89 |

| 3 | -C6H5 | -5.65 | -0.95 | 4.70 | 4.12 |

| 4 | -NO2 | -6.89 | -2.11 | 4.78 | 7.85 |

| 5 | -CN | -6.75 | -1.89 | 4.86 | 8.21 |

This table presents illustrative data based on general principles of computational chemistry applied to imidazole derivatives. The values are hypothetical and serve to demonstrate the type of information generated in a computational design study.

The data in Table 1 illustrates how the electronic properties of the 4,5-dimethyl-1H-imidazole scaffold can be modulated by the introduction of different substituents. For example, the introduction of an electron-withdrawing nitro group (-NO2) significantly lowers both the HOMO and LUMO energy levels, which can impact the molecule's reactivity and its ability to participate in charge-transfer interactions.

Furthermore, computational methods can be used to explore the conformational landscape of more complex derivatives of 4,5-dimethyl-1H-imidazole. For larger molecules containing this scaffold, identifying the low-energy conformers is crucial for understanding their three-dimensional structure and how they might interact with other molecules.

In the context of designing novel compounds, the 4,5-dimethyl-1H-imidazole scaffold can be elaborated into more complex structures, such as bicyclic or macrocyclic systems. acs.org Computational modeling can play a vital role in assessing the feasibility of synthesizing such compounds and in predicting their structural and electronic properties. For example, the imidazole ring can be fused with other heterocyclic rings to create novel polycyclic aromatic systems with unique photophysical or biological properties.

The computational design of novel compounds is an iterative process. It begins with a target property or function, followed by the in silico design and evaluation of a library of candidate molecules. The most promising candidates are then synthesized and experimentally tested. The experimental results, in turn, provide feedback for refining the computational models and designing the next generation of improved compounds.

Applications in Advanced Materials Science Utilizing 4,5 Dimethyl 1h Imidazole Formate

Development of Functional Materials for Adsorption and Separation

Functional materials engineered for adsorption and separation processes are critical in various industrial and environmental applications, including purification, resource recovery, and pollution control. The tailored porosity and surface chemistry of these materials dictate their efficacy.

The search for efficient materials for gas adsorption and storage, particularly for gases like carbon dioxide and hydrogen, is a significant area of materials research. While certain metal-organic frameworks (MOFs) and other porous materials incorporating functionalized imidazole (B134444) linkers have been investigated for their gas sorption capabilities, there is a lack of specific research findings in peer-reviewed literature on the use of 4,5-Dimethyl-1H-imidazole formate (B1220265) for gas adsorption and storage. mdpi.comresearchgate.net Consequently, no data on its performance in this area can be presented.

Similarly, in the domain of liquid-phase separations and the development of advanced membranes, specific data for 4,5-Dimethyl-1H-imidazole formate is not available in the current body of scientific publications. Research in this area often involves the functionalization of polymer membranes with various chemical moieties to enhance selectivity and permeability for specific liquids or ions. While ionic liquids based on imidazolium (B1220033) cations have been explored for separation processes, dedicated studies on the formate salt of 4,5-Dimethyl-1H-imidazole are absent.

Materials for Sensing and Detection Technologies

The development of chemical sensors is a dynamic field in materials science, with applications ranging from environmental monitoring to medical diagnostics. Imidazole derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. nih.govrsc.org These sensors often operate on principles like fluorescence quenching upon binding with the target analyte.

However, a review of scientific databases and literature reveals no specific studies on the application of this compound as a primary component in sensing and detection technologies. Therefore, no detailed research findings or performance data for this specific compound in sensing applications can be provided.

Development of Hybrid Materials and Composites

Hybrid materials and composites, which combine two or more distinct materials to achieve synergistic properties, are at the forefront of materials innovation. nih.gov The incorporation of organic molecules like imidazole derivatives into inorganic matrices can yield materials with enhanced thermal stability, mechanical strength, or specific functionalities.

Despite the broad scope of research into hybrid materials, there is no specific information available in the scientific literature regarding the use of this compound as a component in the development of such materials.

Advanced Polymeric Materials Incorporating Imidazole Formate Units

The incorporation of heterocyclic units into polymer backbones or as pendant groups is a well-established strategy for creating advanced polymeric materials with tailored properties. Imidazole-containing polymers have found use in applications such as proton-conducting membranes for fuel cells and as catalysts.

A thorough search of the scientific literature indicates a lack of studies focused on the synthesis or characterization of advanced polymeric materials specifically incorporating this compound units. As a result, there are no research findings or data tables to present for this section.

Catalytic Applications of 4,5 Dimethyl 1h Imidazole Formate Derivatives

Heterogeneous Catalysis with 4,5-Dimethyl-1H-imidazole Formate-Derived Materials

Heterogeneous catalysts, which exist in a different phase from the reactants, are cornerstones of industrial chemistry, prized for their ease of separation and recyclability. Materials derived from the 4,5-dimethyl-1H-imidazole scaffold are finding application in this domain, particularly in the construction of advanced catalytic materials like Metal-Organic Frameworks (MOFs) and supported catalysts.

Organic Transformations Mediated by Metal-Organic Framework Catalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these ligands provides a powerful tool to tune the catalytic properties of the resulting MOF. While direct use of 4,5-dimethyl-1H-imidazole formate (B1220265) as a primary building block in widely reported MOFs is not extensively documented, the broader family of substituted imidazoles is crucial in the synthesis of catalytically active frameworks. For instance, MOFs incorporating imidazole-dicarboxylate ligands have been synthesized, demonstrating the versatility of the imidazole (B134444) core in creating robust, porous structures. nih.govacs.org These materials can possess Lewis or Brønsted acid sites, or redox-active metal centers, enabling a range of organic transformations.

In a related context, chromium-based MOFs, such as MIL-101(Cr), have proven to be highly efficient heterogeneous catalysts for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com This reaction, which involves the condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297), proceeds under solvent-free conditions with high yields. mdpi.com The catalytic activity of MIL-101(Cr) in this transformation highlights the potential of MOFs in synthesizing complex imidazole structures, which themselves can be valuable ligands or organocatalysts. The mechanism is thought to involve the Lewis acidic metal centers of the MOF activating the carbonyl groups of the reactants. mdpi.com

The table below summarizes the comparative catalytic activity for the synthesis of 2,4,5-trisubstituted-1H-imidazole derivatives using different catalysts.

| Catalyst | Reaction Time | Yield (%) |

| MIL-101(Cr) | 10 min | 95 |

| GO-Chitosan | 10 min | 96 |

| Co/Ni-MOF | 10 min | 95 |

This data is based on the synthesis of 2,4,5-trisubstituted-1H-imidazole derivatives and showcases the efficiency of MOF-based catalysts. mdpi.com

Supported Catalysts Derived from the Imidazole Scaffold

The immobilization of catalytically active species onto solid supports is a widely used strategy to bridge the gap between homogeneous and heterogeneous catalysis. The 4,5-dimethyl-1H-imidazole moiety can be anchored to various supports, such as silica, polymers, or carbon materials, to create robust and recyclable catalysts. While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the principles of catalyst design suggest its viability. The imidazole unit can act as an N-heterocyclic carbene (NHC) precursor or as a ligand to bind metal nanoparticles, creating active sites for a variety of catalytic reactions.

Homogeneous Catalysis Utilizing this compound as a Ligand

In homogeneous catalysis, the catalyst and reactants are in the same phase, often leading to high activity and selectivity. The this compound can serve as a precursor to ligands for transition metal catalysts, influencing their electronic and steric properties.

Ligand Design and Synthesis for Transition Metal Catalysis

The imidazole core is a fundamental building block for N-heterocyclic carbenes (NHCs), a class of powerful ligands in transition metal catalysis. The 4,5-dimethyl substitution pattern on the imidazole ring can be used to tune the steric and electronic properties of the resulting NHC ligand. The synthesis of such ligands often involves the N-alkylation or N-arylation of the imidazole precursor, followed by deprotonation to generate the free carbene, which can then be coordinated to a metal center. Gold(I) and Gold(III) complexes bearing 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligands have been synthesized and studied, demonstrating the modularity of the imidazole scaffold in creating diverse metal complexes. acs.org

The formate counter-ion in this compound could potentially play a role in the synthesis of these catalytic complexes, although this is not a commonly reported pathway. More typically, halide or other non-coordinating anions are present during ligand synthesis and metal complexation.

Asymmetric Catalysis Investigations

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Imidazole-containing molecules have been explored as chiral ligands and organocatalysts. For instance, 1H-imidazol-4(5H)-ones have been utilized as pronucleophiles in asymmetric catalytic reactions, allowing for the enantioselective construction of tetrasubstituted stereocenters. beilstein-journals.org

While there is no specific mention in the reviewed literature of this compound being directly used in asymmetric catalysis, the development of chiral derivatives from this scaffold is a plausible research direction. The synthesis of axially chiral imidazoles has been achieved through catalytic enantioselective desymmetrization, highlighting the potential of the imidazole core in creating sophisticated chiral environments. nih.gov

Mechanistic Insights into Catalytic Reactions Involving this compound

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For reactions involving derivatives of 4,5-dimethyl-1H-imidazole, mechanistic studies often focus on the role of the imidazole moiety as a ligand or organocatalyst.

In the context of MOF-catalyzed reactions, the proposed mechanism for the synthesis of 2,4,5-trisubstituted 1H-imidazoles suggests that the Lewis acidic metal centers of the MOF activate the carbonyl groups of the aldehyde and diketone, facilitating their condensation with ammonia (B1221849), which is generated in situ from ammonium acetate. mdpi.com The imidazole-based organic linkers in such MOFs primarily serve a structural role, creating the porous framework that houses the active metal sites.

For homogeneous catalysts, the 4,5-dimethyl-1H-imidazole derivative would likely function as a ligand, modulating the reactivity of the metal center. In the case of NHC complexes, the strong sigma-donating ability of the carbene ligand stabilizes the metal center and influences the catalytic cycle. The specific impact of the 4,5-dimethyl substitution pattern would be to provide steric bulk around the metal, which can affect substrate binding and selectivity. Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic properties of bidentate bis(N-heterocyclic carbene) ligands and their influence on catalytic activity. acs.org

Chemical Reactivity and Reaction Mechanisms Involving 4,5 Dimethyl 1h Imidazole Formate

Elucidation of Organic Reaction Mechanisms with 4,5-Dimethyl-1H-imidazole Formate (B1220265)

The reaction mechanisms involving 4,5-Dimethyl-1H-imidazole formate are diverse, stemming from the dual acidic and basic nature of the imidazole (B134444) ring and the nucleophilic character of the formate anion. The imidazolium (B1220033) cation, with its acidic proton on the nitrogen, can participate in acid-base chemistry, while the aromatic ring itself can undergo various transformations.

Nucleophilic and Electrophilic Pathways

The imidazole ring is known to participate in both nucleophilic and electrophilic reactions. The nitrogen atoms of the imidazole ring possess lone pairs of electrons, rendering them nucleophilic. acs.org Conversely, the protonated imidazolium ring can enhance the electrophilicity of adjacent functional groups. acs.org

The formate anion (HCOO⁻) is a well-established nucleophile, with its oxygen atoms bearing a partial negative charge. semanticscholar.org It can participate in nucleophilic substitution and addition reactions. The nucleophilicity of the formate anion is influenced by the solvent, with polar aprotic solvents generally enhancing its reactivity by minimizing solvation effects that would otherwise hinder its ability to attack an electrophile. youtube.comslideshare.net

In the context of this compound, the formate anion can act as a nucleophile, while the 4,5-dimethyl-1H-imidazolium cation can act as a proton donor or influence the electrophilicity of reaction partners. For instance, in reactions with electrophiles, the formate anion would be the primary nucleophile. Conversely, the imidazolium cation could facilitate reactions by protonating a substrate, thereby activating it towards nucleophilic attack.

Table 1: Predicted Nucleophilic and Electrophilic Reactions

| Reactant Type | Role of this compound | Potential Reaction Pathway |

|---|---|---|

| Strong Electrophile (e.g., Alkyl Halide) | Formate acts as a nucleophile. | Nucleophilic substitution (SN2) leading to the formation of a formate ester. |

| Carbonyl Compound (e.g., Aldehyde) | Formate acts as a nucleophile. | Nucleophilic addition to the carbonyl carbon. |

Pericyclic Reactions and Rearrangements

While direct evidence for pericyclic reactions involving this compound is scarce, the reactivity of related imidazole derivatives suggests potential pathways. Imidazoles can undergo cycloaddition reactions under photochemical conditions. rsc.org For instance, [4+2] cycloaddition reactions of imidazole derivatives with electron-deficient acetylenes have been reported. rsc.org It is conceivable that the 4,5-dimethyl-1H-imidazole moiety, particularly after deprotonation to the neutral form, could participate in such reactions.

Imidazolium ylides, which can be formed from imidazolium salts, are known to undergo cycloaddition reactions. researchgate.netresearchgate.net These ylides can react with dipolarophiles in [3+2] cycloaddition reactions to form various heterocyclic products. acs.orgwikipedia.org The formation of an ylide from this compound would likely require a strong base to deprotonate the C2-position of the imidazolium ring.

Rearrangements of N-substituted imidazoles are also known to occur, typically at high temperatures. For example, 1-substituted imidazoles can rearrange to form 2-substituted isomers. nih.gov Photochemical rearrangements of substituted imidazoles have also been studied, proceeding through conical intersections to yield isomerized products. acs.orgrsc.org While these rearrangements typically involve neutral imidazole species, the potential for the 4,5-dimethyl-1H-imidazolium cation to undergo rearrangement under specific conditions, particularly upon excitation, cannot be entirely ruled out.

Table 2: Plausible Pericyclic and Rearrangement Reactions

| Reaction Type | Proposed Reactant from this compound | Potential Product |

|---|---|---|

| [4+2] Cycloaddition | 4,5-Dimethyl-1H-imidazole (formed by deprotonation) | Pyrrole derivatives (after retro-Diels-Alder) |

| [3+2] Cycloaddition | 4,5-Dimethyl-1H-imidazolium ylide (formed with a strong base) | Fused heterocyclic systems |

| Thermal Rearrangement | 1-Substituted-4,5-dimethylimidazole (if formed in situ) | 2-Substituted-4,5-dimethylimidazole |

Kinetics and Thermodynamics of Reactions

The kinetics of reactions involving this compound will be influenced by several factors, including the nature of the reactants, the solvent, and the temperature. For nucleophilic substitution reactions involving the formate anion, the rate will depend on the concentration of both the formate and the electrophile. The solvent plays a crucial role, with polar aprotic solvents generally leading to faster reaction rates for SN2 reactions involving anionic nucleophiles. nih.gov

The thermodynamics of the formation of imidazolium salts have been studied computationally. These studies provide insights into the stability of salts like this compound. acs.org The thermal stability of imidazolium-based ionic liquids is an area of active research, with decomposition temperatures being dependent on the nature of both the cation and the anion. asme.orgtandfonline.com Generally, imidazolium salts show good thermal stability.

The kinetics of nucleophilic attack on imidazolium cations have also been investigated. The rate of attack is dependent on the nucleophile's basicity and steric factors. acs.org In the case of this compound, the formate anion is a relatively weak base, so its nucleophilic attack on the imidazolium cation itself is unlikely under normal conditions.

Table 3: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics | Influence on Thermodynamics |

|---|---|---|

| Solvent Polarity | Affects the rate of nucleophilic reactions; polar aprotic solvents can accelerate SN2 reactions. | Can influence the position of equilibrium by solvating reactants and products differently. |

| Temperature | Increases reaction rates according to the Arrhenius equation. | Affects the Gibbs free energy of reaction and thus the position of equilibrium. |

| Steric Hindrance | Can decrease reaction rates by impeding the approach of reactants. | Can affect the stability of products and transition states. |

Photochemical and Electrochemical Reactivity

The photochemical behavior of imidazole and its derivatives has been a subject of interest. Imidazoles can undergo photochemical rearrangements and cycloadditions. rsc.orgacs.orgrsc.org The photolysis of certain imidazole derivatives can lead to the formation of radical species. nih.gov The direct photolysis of imidazolium-based ionic liquids in aqueous solutions has been observed, with half-life times that can be on the order of a month under simulated sunlight conditions. rsc.orgnih.gov This suggests that this compound may exhibit some degree of photochemical reactivity upon exposure to UV light.

The electrochemical behavior of this compound is determined by the redox properties of both the 4,5-dimethyl-1H-imidazolium cation and the formate anion. Imidazolium cations have a wide electrochemical window, making them suitable for various electrochemical applications. nih.gov However, the C2-proton of the imidazolium ring can be electrochemically active. acs.org

The formate anion can be electrochemically oxidized to carbon dioxide. rsc.orgmdpi.comnih.govpnas.org This process is of interest in the context of formate-based fuel cells. The electrochemical reduction of CO₂ to formate is also a significant area of research. The electrochemical behavior of the formate anion is highly dependent on the electrode material and the solution pH.

Table 4: Summary of Photochemical and Electrochemical Reactivity

| Process | Reacting Species | Potential Products/Outcome |

|---|---|---|

| Photolysis | 4,5-Dimethyl-1H-imidazolium cation | Potential for ring opening or rearrangement. |

| Electrochemical Oxidation | Formate anion | Carbon dioxide and electrons. |

| Electrochemical Reduction | 4,5-Dimethyl-1H-imidazolium cation | Reduction at the C2-position is possible at negative potentials. |

Future Research Directions and Emerging Areas for 4,5 Dimethyl 1h Imidazole Formate

Advanced Material Design with Tunable Properties

The inherent properties of the imidazole (B134444) ring, such as its ability to form hydrogen bonds and coordinate with metal ions, make it a valuable component in the design of advanced materials. elsevierpure.comresearchgate.net Future research on 4,5-Dimethyl-1H-imidazole formate (B1220265) is expected to focus on its role as a building block for materials with precisely controlled characteristics.

Researchers are exploring imidazole-based compounds for creating sustainable materials like polymers with high thermal stability and ionic conductivity. numberanalytics.com The investigation of 4,5-Dimethyl-1H-imidazole formate could extend to its use in developing novel polymers or functionalized surfaces. numberanalytics.com The specific arrangement of the dimethyl groups on the imidazole ring and the nature of the formate counter-ion could be leveraged to fine-tune material properties such as porosity, conductivity, and thermal resistance.

A significant area of interest is the development of materials with tunable optical properties. Studies have shown that imidazole-fused heterocycle dimers can exhibit tunable fluorescence, with emission colors adjustable by simple substituent control. acs.org Future work could explore whether this compound can be incorporated into similar systems, potentially leading to new fluorescent probes, sensors, or components for electronic displays. Another study demonstrated that imidazole can be used as a tunable reagent for producing nanocellulose, where the morphology of the nanocellulose can be tailored by adjusting the water content in the imidazole system. researchgate.net This suggests that the formate salt could be investigated for its role in directing the self-assembly and morphology of biopolymers and other nanomaterials.

| Potential Material Application | Key Tunable Property | Rationale based on Imidazole Chemistry |

| Ionic Liquids | Ionic Conductivity, Thermal Stability | Imidazolium (B1220033) salts are a well-established class of ionic liquids; the formate anion would influence viscosity and melting point. elsevierpure.com |

| Metal-Organic Frameworks (MOFs) | Porosity, Catalytic Activity | The imidazole nitrogen atoms can coordinate with metal ions to form framework structures. researchgate.net |

| Fluorescent Materials | Emission Wavelength, Quantum Yield | Imidazole derivatives can be part of larger conjugated systems with tunable luminescence. acs.org |

| Biopolymer Processing | Nanostructure Morphology | Imidazole has been shown to direct the formation of nanocellulose structures. researchgate.net |

Sustainable Synthesis and Green Chemistry Applications

The synthesis of imidazole derivatives is a well-established field, but there is a continuous drive towards greener, more efficient, and sustainable methods. researchgate.net Future research on the synthesis of this compound will likely prioritize these principles.

Traditional imidazole syntheses can involve harsh conditions or hazardous reagents. Modern approaches focus on multicomponent reactions (MCRs) that increase efficiency by forming multiple bonds in a single step, reducing waste and energy consumption. researchgate.net Microwave-assisted synthesis has also been shown to be a simple and efficient solventless method for producing 4,5-disubstituted imidazoles. organic-chemistry.org Investigating these one-pot and microwave-assisted protocols for the synthesis of 4,5-dimethyl-1H-imidazole and its subsequent formation of the formate salt could lead to more environmentally friendly production routes. nih.govkoreascience.kr

A particularly promising avenue is the use of biocatalysis. A green protocol for synthesizing unsubstituted imidazoles has been demonstrated using the commercially available enzyme porcine pancreas lipase (B570770) (PPL) in water at ambient conditions. nih.gov Adapting such enzymatic methods for the synthesis of 4,5-dimethyl-1H-imidazole would represent a significant advancement in green chemistry. nih.gov Furthermore, exploring the use of water or recyclable ionic liquids as solvents instead of traditional organic solvents is another key direction. organic-chemistry.org

| Synthesis Method | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, often solvent-free. koreascience.kr | A rapid and efficient method for the core 4,5-dimethyl-imidazole structure. organic-chemistry.org |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. researchgate.net | Simplifies the synthesis of highly substituted imidazoles in a single step. |

| Enzymatic Synthesis (e.g., Lipase) | Mild reaction conditions, high selectivity, use of water as a solvent. nih.gov | Offers a highly sustainable and green route to the imidazole core. nih.gov |

| Use of Green Solvents | Reduced environmental impact, improved safety. | Replacing traditional volatile organic solvents with water or ionic liquids. organic-chemistry.org |

Interdisciplinary Research with Biological Systems

The imidazole moiety is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals with a vast array of biological activities, including anticancer, antifungal, and antibacterial properties. mdpi.comnih.govtsijournals.com A major future research direction for this compound lies at the intersection of chemistry and biology.

Initial research would involve screening the compound for a wide range of biological activities. Given the prevalence of substituted imidazoles in drug development, it is plausible that this compound could exhibit interesting properties. nih.gov For example, novel imidazole derivatives have been synthesized and evaluated as potent anticancer and antimicrobial agents. nih.govnih.gov Studies on imidazole-pyridine hybrids have shown promise for developing new breast cancer treatments, highlighting that the substitution pattern on the imidazole ring is crucial for cytotoxicity. nih.govacs.org

Furthermore, the "formate" component of the salt is of significant interest. The formation of salts is a reliable strategy to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). mdpi.com Research on imidazole-based salts of salicylic (B10762653) acid has demonstrated a remarkable improvement in solubility and dissolution rates compared to the parent API. mdpi.com It is conceivable that 4,5-Dimethyl-1H-imidazole could be used as a coformer with various APIs, and the formate salt itself could be studied for its potential to enhance drug delivery or act as a bioactive ionic liquid.

Development of Novel Characterization Techniques for Imidazole Formates

The synthesis of any new compound necessitates thorough characterization. For this compound, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be employed to confirm its chemical structure. nih.govnih.gov However, future research could focus on developing and applying more advanced characterization methods to understand its nuanced properties.

Given that it is a salt, its solid-state properties are of high importance. Advanced solid-state NMR techniques, such as ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, could be invaluable for studying the crystal structure, polymorphism, and intermolecular interactions (like hydrogen bonding between the formate anion and the imidazole proton) in the solid state. mdpi.comresearchgate.net Powder X-ray diffraction (PXRD) would be essential for identifying different crystalline forms and for structural solution. mdpi.com

Monitoring the formation of such salts or cocrystals in real-time is another emerging area. For instance, high-resolution solid-state NMR has been used to monitor the progress of mechanochemical cocrystal formation in a ball mill. researchgate.net Applying such in-situ characterization techniques to the synthesis of this compound could provide deep insights into its formation mechanism and help control the desired solid form.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

For this compound, AI and ML models could be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models could predict the potential biological activities of the compound based on its structural features, guiding experimental screening efforts. nih.gov AI algorithms can also predict critical physicochemical properties like solubility, bioavailability, and toxicity, which is crucial in the early stages of drug development. mdpi.com

Beyond predicting properties, AI can be used for de novo design. By learning from databases of existing molecules, ML models can generate novel imidazole-based structures with a high probability of possessing desired characteristics, such as binding to a specific biological target or exhibiting certain material properties. researchgate.net This approach could be used to design new derivatives based on the this compound scaffold. Furthermore, AI can optimize reaction conditions for its synthesis, leading to higher yields and purity, thus accelerating the research and development cycle. ijprajournal.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-dimethyl-1H-imidazole derivatives, and how do reaction conditions influence product yields?

- Methodology : The synthesis of substituted imidazoles typically involves condensation of aldehydes with amidines or ketones under basic conditions. For example, 4,5-dimethyl-1H-imidazole derivatives can be synthesized via a base-promoted reaction between amidines and ketones, achieving yields of 60–85% under transition-metal-free conditions . Temperature and pH are critical: reactions often proceed at 333 K for initial steps, followed by reflux for extended periods (e.g., 7 days) to optimize cyclization .

- Key Considerations : Use of acetic acid/ammonium acetate as catalysts enhances cyclization efficiency. Side products (e.g., unreacted intermediates) are minimized by slow evaporation during crystallization .

Q. How can X-ray crystallography be utilized to confirm the structure of 4,5-dimethyl-1H-imidazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with a Cu-Kα X-ray source (e.g., Oxford Diffraction Xcalibur Eos Gemini) and refinement using SHELXL or OLEX2 ensures accuracy. For example, the title compound 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole showed a planar imidazole ring (max deviation: 0.0015 Å) with dihedral angles between substituents confirming steric effects .

- Validation : R-factors (e.g., , ) and electron density maps (Δρ < 0.31 eÅ) validate structural integrity .

Q. What spectroscopic techniques are most effective for characterizing 4,5-dimethyl-1H-imidazole derivatives?

- Methodology :

- NMR : and NMR identify substituent environments. For example, methyl groups at C4/C5 appear as singlets (~δ 2.1–2.3 ppm), while aromatic protons show splitting patterns reflecting substitution .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., 595.73 for a tetra-substituted derivative) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity and stability of 4,5-dimethyl-1H-imidazole derivatives?

- Case Study : Bulky substituents (e.g., 3,5-dimethylphenyl) introduce steric hindrance, reducing reaction rates but improving thermal stability. For instance, aryl groups at N1 and C2 positions create dihedral angles (e.g., 77.6°) that stabilize crystal packing via C–H···π interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., –NO) at C2 lower the pKa of the imidazole NH, enhancing solubility in polar solvents .

Q. What challenges arise in refining crystal structures of highly substituted imidazoles, and how can they be resolved?

- Challenges : Disorder in aliphatic chains (e.g., n-CH) and twinning in low-symmetry space groups (e.g., ) complicate refinement .

- Solutions :

- Use SHELXL's TWIN and BASF commands to model twinning .

- Apply restraints to anisotropic displacement parameters (ADPs) for disordered regions .

- Validate with PLATON’s ADDSYM to check for missed symmetry .

Q. How can computational methods predict synthetic pathways for novel 4,5-dimethyl-1H-imidazole analogs?

- Methodology :

- Retrosynthesis : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., condensation of 4,5-dimethylimidazole with formate esters) .

- DFT Calculations : Predict thermodynamic feasibility of intermediates. For example, ΔG calculations for spiro-fused imidazolones show exergonic steps favoring cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.